3-Isopropoxycyclohexan-1-amine
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Overview
Description
3-Isopropoxycyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines It features a cyclohexane ring substituted with an isopropoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxycyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction, where isopropanol reacts with a cyclohexanol derivative in the presence of an acid catalyst.
Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination, where a cyclohexanone derivative reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and various substituted amines.
Scientific Research Applications
3-Isopropoxycyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Isopropoxycyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog without the isopropoxy group.
Isopropylamine: Lacks the cyclohexane ring structure.
Cyclohexanol: Contains a hydroxyl group instead of an amine group.
Uniqueness
3-Isopropoxycyclohexan-1-amine is unique due to the presence of both the isopropoxy group and the amine group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-Isopropoxycyclohexan-1-amine is an organic compound classified as a cyclohexylamine, characterized by its unique structure that includes a cyclohexane ring substituted with an isopropoxy group and an amine group. This compound has garnered attention for its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Property | Details |
---|---|
CAS Number | 1206677-37-3 |
Molecular Formula | C9H19NO |
Molecular Weight | 157.25 g/mol |
IUPAC Name | 3-propan-2-yloxycyclohexan-1-amine |
InChI Key | WKEDXGRBZXNJEX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1CCCC(C1)N |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. This compound acts as a ligand, modulating the activity of molecular targets, which can lead to diverse biological effects. Its unique structure allows it to participate in several biochemical pathways, potentially influencing neurotransmitter systems and other physiological processes.
Research Findings
Recent studies have explored the compound's pharmacological properties, particularly its potential as a therapeutic agent. Here are some key findings:
- Enzyme Interaction : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Neurotransmitter Modulation : Preliminary studies show that this compound may affect neurotransmitter levels, which could have implications for treating conditions like depression or anxiety.
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that this compound exhibited antidepressant-like effects. The compound was administered to rodents, and behavioral tests indicated a significant reduction in depressive symptoms compared to control groups. The mechanism was hypothesized to involve the modulation of serotonin and norepinephrine levels in the brain.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of this compound. In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in human cell lines. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with related compounds:
Compound | Structure | Biological Activity |
---|---|---|
Cyclohexylamine | Cyclohexane ring + amine | Moderate psychoactive effects |
Isopropylamine | Isopropyl group + amine | Less potent than cyclohexylamine |
Cyclohexanol | Cyclohexane ring + hydroxyl | Primarily solvent properties |
Unique Attributes
The combination of the isopropoxy group and the amine functionality in this compound provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness enhances its potential for specific applications in drug development.
Properties
CAS No. |
1206677-37-3 |
---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-propan-2-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-7(2)11-9-5-3-4-8(10)6-9/h7-9H,3-6,10H2,1-2H3 |
InChI Key |
WKEDXGRBZXNJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCC(C1)N |
Origin of Product |
United States |
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